2,6-Dimethoxy-4-trichloromethyl-pyridine
Description
Properties
Molecular Formula |
C8H8Cl3NO2 |
|---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C8H8Cl3NO2/c1-13-6-3-5(8(9,10)11)4-7(12-6)14-2/h3-4H,1-2H3 |
InChI Key |
BSWVWKDFQNOPKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The reactivity and applications of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Pyridine Derivatives
2.3 Physical and Spectral Properties
Table 2: Comparative Physical Properties
- 2,6-Dimethoxy-4-trichloromethyl-pyridine :
- Predicted higher melting point than chloro analogues due to symmetric methoxy groups.
- Expected IR peaks: C-O (1250 cm⁻¹), C-Cl (750 cm⁻¹). NMR: δ 3.9 (methoxy protons), δ 8.1 (pyridine H-3,5).
Q & A
Q. What are the recommended synthetic routes for 2,6-Dimethoxy-4-trichloromethyl-pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthetic routes often involve nucleophilic substitution or cross-coupling reactions. For example, cross-coupling of trichloromethyl precursors with methoxy-substituted pyridines using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C can yield the target compound . Optimization includes:
- Catalyst loading : 2–5 mol% for cost efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts.
Table 1 : Example optimization parameters for cross-coupling:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 68 |
| PdCl₂ | DMSO | 100 | 55 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,6-Dimethoxy-4-trichloromethyl-pyridine?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Trichloromethyl groups show distinct ¹³C signals near δ 100–110 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns due to chlorine atoms.
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
Q. What are the key stability considerations for storing 2,6-Dimethoxy-4-trichloromethyl-pyridine?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the trichloromethyl group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.
Table 2 : Stability under different conditions:
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| –20°C, inert gas | <5% (12 months) | None detected |
| RT, light exposure | 25% (1 month) | Chlorinated acids |
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological targets of 2,6-Dimethoxy-4-trichloromethyl-pyridine?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like CYP1B1. The trichloromethyl group may occupy hydrophobic pockets, similar to steroidal inhibitors .
- DFT Calculations : Analyze electrophilic sites (e.g., C4 position) for nucleophilic attack using Gaussian09 at the B3LYP/6-31G* level.
Q. What methodologies resolve contradictions in reported inhibitory activity of 2,6-Dimethoxy-4-trichloromethyl-pyridine?
- Methodological Answer :
- Dose-Response Assays : Perform EROD assays (as in ) with triplicate measurements to determine IC₅₀ values.
- Control Experiments : Test against isoforms (e.g., CYP1A1) to confirm selectivity.
Table 3 : Example IC₅₀ data from conflicting studies:
| Study | IC₅₀ (μM) | Assay Type |
|---|---|---|
| Study A | 0.12 | EROD |
| Study B | 0.45 | Fluorescent |
Q. How can researchers investigate the electrophilic substitution behavior of the trichloromethyl group?
- Methodological Answer :
- Kinetic Studies : React with nucleophiles (e.g., thiols, amines) in varying solvents (DMF, MeOH). Monitor progress via ¹H NMR.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps.
Q. What advanced analytical techniques quantify trace impurities in 2,6-Dimethoxy-4-trichloromethyl-pyridine?
- Methodological Answer :
- LC-MS/MS : Detect impurities at ppb levels using MRM transitions.
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .
Safety and Handling Protocols
Q. What are the critical safety protocols for handling 2,6-Dimethoxy-4-trichloromethyl-pyridine?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal : Incinerate in EPA-approved facilities to avoid environmental release .
Notes
- References to methodologies are based on analogous compounds and conditions from the provided evidence.
- Experimental parameters (e.g., catalysts, solvents) should be validated for the target compound.
- Always consult institutional safety guidelines before proceeding with synthesis or bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
